3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride
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Overview
Description
“3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride” is a chemical compound with the CAS Number: 1443034-43-2 . It has a molecular weight of 263.13 . The compound is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, particularly for tuberculosis .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O.2ClH/c10-3-2-8(14)7-6-12-9-11-4-1-5-13(7)9;;/h1,4-6H,2-3,10H2;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 263.13 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of various heterocyclic compounds utilizing derivatives similar to 3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride. For instance, novel tricyclic compounds like Pyrdio[2',3':4,5]- and Pyrdio[3',2':4,5]imidazo[1,2-a]pyrimidines have been synthesized using related compounds, offering potential in various chemical applications (Descours & Festal, 1990).
Chemical Reactions and Derivatives
The compound has been used in the synthesis of imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines, indicating its versatility in creating a range of chemical derivatives. This synthesis involves the reaction of substituted pyrimidin-5-ylpropanoic acids, showcasing the compound's reactivity and utility in organic chemistry (Harutyunyan, 2016).
Potential in Medicinal Chemistry
1‐Substituted 7‐methyl‐2,3‐dihydroimidazo[1,2‐c]pyrimidin‐5‐ones, related to the compound , have shown central nervous system (CNS) activity and anti-inflammatory properties, suggesting potential applications in medicinal chemistry and drug development (Długosz & Machoń, 1986).
Biological and Antimicrobial Activities
Studies have also explored the antimicrobial properties of derivatives of this compound. For example, derivatives of heterocyclic systems synthesized using similar compounds exhibited significant antibacterial and antifungal activities, highlighting the compound's relevance in the development of new antimicrobial agents (Ladani et al., 2009).
Antineoplastic Properties
Furthermore, some derivatives of this compound have been studied for their antineoplastic activity. Research into substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives revealed variable degrees of antineoplastic activity, suggesting potential applications in cancer research (Abdel-Hafez, 2007).
Molecular Scaffold in Medicinal Chemistry
The compound and its derivatives serve as valuable molecular scaffolds in medicinal chemistry. They have been used to synthesize molecules that optimally adapt to the three-dimensional binding sites of biological targets, useful in the search for small molecules in drug discovery (Schmid et al., 2006).
Antitumor and Antioxidant Activities
Recent studies have also indicated the potential of certain derivatives for antitumor and antioxidant activities. For example, some synthesized derivatives of imidazo[1,2-a]pyrimidine demonstrated pronounced antitumor activity and antioxidant properties, further suggesting the compound's potential in pharmacological research (Rehan et al., 2021).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues, which this compound is a part of, have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, particularly for tuberculosis . This suggests potential future directions for the use of this compound in drug development.
Mechanism of Action
Target of Action
The primary target of the compound 3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride is believed to be the glutamine synthetase (MtGS) . This enzyme plays a crucial role in the metabolism of Mycobacterium tuberculosis (Mtb), making it a potential target for drug development .
Mode of Action
This compound interacts with its target, the glutamine synthetase, inhibiting its function . This inhibition disrupts the normal metabolic processes of the Mtb, leading to its eventual death .
Biochemical Pathways
The inhibition of glutamine synthetase by this compound affects the biochemical pathways involved in the synthesis of glutamine, a critical amino acid for protein synthesis and energy metabolism . The disruption of these pathways leads to a decrease in the bacterial load, contributing to the compound’s antituberculosis activity .
Pharmacokinetics
The compound’s effectiveness against mtb suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The result of the action of this compound is a significant reduction in the bacterial load of Mtb . By inhibiting the function of glutamine synthetase, the compound disrupts the bacteria’s metabolism, leading to its death .
Properties
IUPAC Name |
3-amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.2ClH/c10-3-2-8(14)7-6-12-9-11-4-1-5-13(7)9;;/h1,4-6H,2-3,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXMORFXALFXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C(=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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